6-methyl-N-propyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Overview
Description
6-Methyl-N-propyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a tricyclic compound belonging to the tetrahydro-β-carboline family. These compounds are known for their unique tricyclic pyrido[3,4-b]indole ring structure and exhibit a wide range of pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-propyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. The process begins with the reaction of substituted phenylhydrazines with cyclohexanone under acidic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization and subsequent rearrangement to yield the desired tetrahydrocarbazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Fischer indole synthesis to achieve higher yields and purity. This can be accomplished by fine-tuning reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, large-scale production may require the use of continuous flow reactors to ensure consistent product quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-N-propyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be employed to modify the functional groups on the tetrahydrocarbazole ring.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids or transition metal catalysts.
Major Products Formed
Reduction: Reduced derivatives of the tetrahydrocarbazole ring.
Substitution: Various substituted tetrahydrocarbazole derivatives.
Scientific Research Applications
6-Methyl-N-propyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine has several scientific research applications:
Industry: The compound can be used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-methyl-N-propyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets and pathways:
Monoamine Oxidase Inhibition: The compound inhibits the activity of monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Benzodiazepine Receptor Binding: It binds to benzodiazepine receptors, which are part of the GABA-A receptor complex, leading to anxiolytic and sedative effects.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydro-β-carboline:
N-(3,4-Dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine: This derivative has been studied for its potential anticancer properties.
Uniqueness
6-Methyl-N-propyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to inhibit monoamine oxidase and bind to benzodiazepine receptors makes it a valuable compound for further research and drug development.
Properties
IUPAC Name |
6-methyl-N-propyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2/c1-3-9-17-15-6-4-5-12-13-10-11(2)7-8-14(13)18-16(12)15/h7-8,10,15,17-18H,3-6,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCDPMNKELLOQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCCC2=C1NC3=C2C=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1495599-61-5 | |
Record name | 6-methyl-N-propyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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